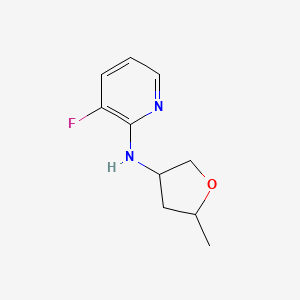

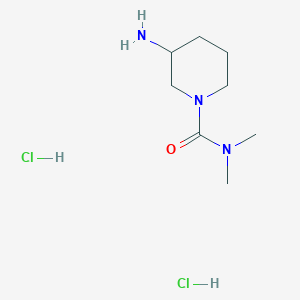

![molecular formula C7H8ClN3O5 B2400935 O-[(2,4-ジニトロフェニル)メチル]ヒドロキシルアミン塩酸塩 CAS No. 2095409-08-6](/img/structure/B2400935.png)

O-[(2,4-ジニトロフェニル)メチル]ヒドロキシルアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H7N3O5. It is known for its applications in organic synthesis, particularly as an aminating agent. The compound is characterized by its colorless or light yellow solid form and has a melting point of approximately 173°C .

科学的研究の応用

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

Industry: The compound is utilized in the manufacture of dyes, preservatives, rubber, and plastic additives.

作用機序

Target of Action

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has been found to bind to the enzyme-bound site of the cap-dependent endonuclease . This enzyme plays a crucial role in the replication of certain viruses, including the influenza virus .

Mode of Action

The compound interacts with its target, the cap-dependent endonuclease, by binding to the enzyme-bound site . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication pathway. By inhibiting the cap-dependent endonuclease, the compound disrupts the replication of the virus, leading to a decrease in viral load .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of the action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is the inhibition of viral replication. This leads to a decrease in viral load and potentially aids in the recovery from viral infections .

Action Environment

The action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the presence of other compounds or conditions in the body

準備方法

Synthetic Routes and Reaction Conditions

The preparation of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride typically involves a nitration reaction. One common method is to react aniline with nitric acid under controlled temperature and conditions . Another method involves dissolving hydroxylamine hydrochloride in water, followed by the addition of methyl acetate and a base such as sodium hydroxide. The mixture is then reacted with 2,4-dinitrochlorobenzene in methyl acetate solution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

化学反応の分析

Types of Reactions

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for base-catalyzed reactions, and various organic solvents such as alcohol and ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

類似化合物との比較

Similar Compounds

O-(Diphenylphosphinyl)hydroxylamine (DPPH): Another aminating agent with similar applications in organic synthesis.

Hydroxylamine-O-sulfonic acid (HOSA): Known for its use in aminating reactions and as a source of the amino group.

O-Mesitylenesulfonylhydroxylamine (MSH): Used for efficient aminating processes and compared for its aminating efficiency with O-[(2,4-Dinitrophenyl)methyl]hydroxylamine.

Uniqueness

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is unique due to its high efficiency as an aminating agent and its ability to facilitate stereo- and regioselective bond formation without the need for expensive metal catalysts . This makes it a valuable reagent in both academic research and industrial applications.

特性

IUPAC Name |

O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGJBBLPNROIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)